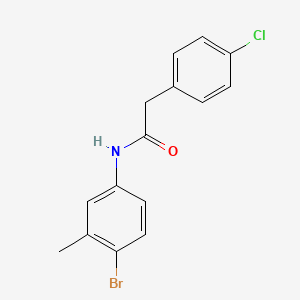![molecular formula C15H24N2O2S B5842295 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is a member of the benzisoxazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime have been studied in various animal models. This compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. It has also been shown to reduce the release of glutamate, which is a neurotransmitter involved in neuronal excitability.
実験室実験の利点と制限
The advantages of using 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in lab experiments include its potential therapeutic applications and its well-characterized synthesis method. However, this compound has some limitations, including its relatively low potency and selectivity for specific targets.
将来の方向性
There are several future directions for the study of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its specific targets in the central nervous system. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime is a compound that has been widely studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new treatments for neurological disorders.
合成法
The synthesis of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime involves the reaction of 3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one with ethylthiol in the presence of a base such as sodium hydride. This reaction produces the intermediate 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazole, which is then treated with hydroxylamine hydrochloride to yield the final product.
科学的研究の応用
The potential therapeutic applications of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime have been widely studied in scientific research. This compound has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
(NZ)-N-[6-(2-ethylsulfanylpropyl)-3-propyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-6-12-15-13(16-18)8-11(7-10(3)20-5-2)9-14(15)19-17-12/h10-11,18H,4-9H2,1-3H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAQCLFHSSAAFE-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NO)CC(C2)CC(C)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\O)/CC(C2)CC(C)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
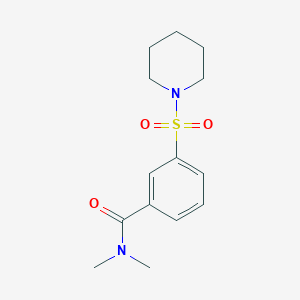
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
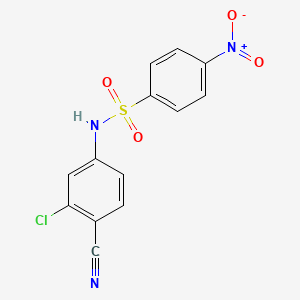
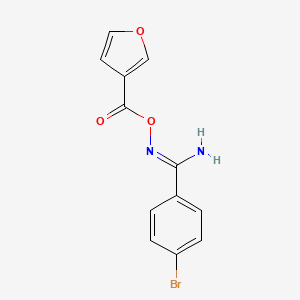
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
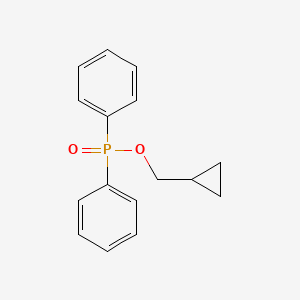


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)

